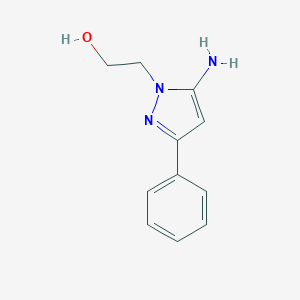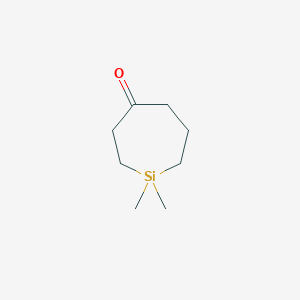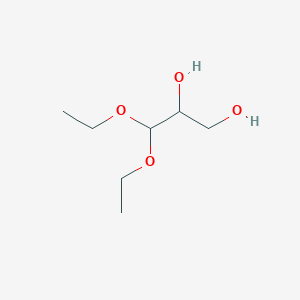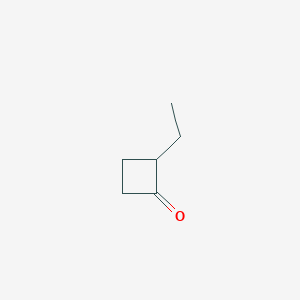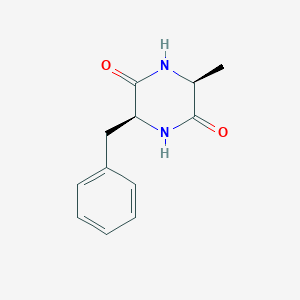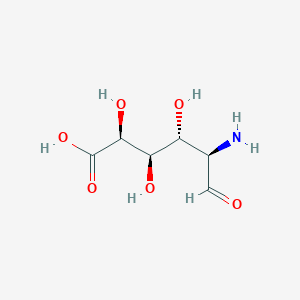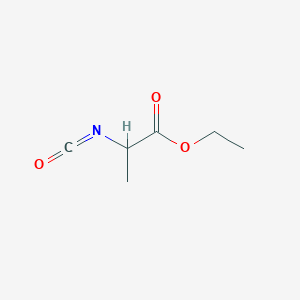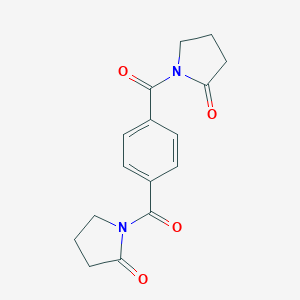
Benzoyl-1,4-dipyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl-1,4-dipyrrolidinone, also known as BDP, is a synthetic compound that belongs to the class of dipyrrolidinone derivatives. It is widely used in scientific research due to its unique chemical properties and potential applications.
Mécanisme D'action
Benzoyl-1,4-dipyrrolidinone has been shown to have a unique mechanism of action, which involves the formation of a complex with metal ions such as copper and zinc. This complex can then bind to DNA, leading to the inhibition of DNA synthesis and cell growth. Benzoyl-1,4-dipyrrolidinone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Effets Biochimiques Et Physiologiques
Benzoyl-1,4-dipyrrolidinone has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce oxidative stress, and improve cognitive function. Benzoyl-1,4-dipyrrolidinone has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzoyl-1,4-dipyrrolidinone in lab experiments is its unique chemical properties, which make it a useful tool for a wide range of applications. However, Benzoyl-1,4-dipyrrolidinone also has some limitations, including its relatively high cost and limited availability in some regions.
Orientations Futures
There are many potential future directions for research involving Benzoyl-1,4-dipyrrolidinone, including the development of new drugs for the treatment of cancer and other diseases, the use of Benzoyl-1,4-dipyrrolidinone as a fluorescent probe for detecting metal ions in biological systems, and the investigation of Benzoyl-1,4-dipyrrolidinone's potential role in regulating gene expression. Further research is also needed to fully understand the biochemical and physiological effects of Benzoyl-1,4-dipyrrolidinone and its potential applications in various fields of science and medicine.
Conclusion
In conclusion, Benzoyl-1,4-dipyrrolidinone is a unique and versatile compound that has many potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Benzoyl-1,4-dipyrrolidinone and its role in various fields of science and medicine.
Méthodes De Synthèse
Benzoyl-1,4-dipyrrolidinone can be synthesized using a variety of methods, including the reaction of 1,4-diaminobutane with benzoyl chloride, or the reaction of 1,4-diaminobutane with benzoyl isothiocyanate. The resulting product is then purified using column chromatography. Benzoyl-1,4-dipyrrolidinone has a white crystalline appearance and is soluble in polar solvents such as methanol and ethanol.
Applications De Recherche Scientifique
Benzoyl-1,4-dipyrrolidinone has a wide range of applications in scientific research, including as a fluorescent probe for detecting metal ions, a chiral auxiliary in asymmetric synthesis, and a precursor for the synthesis of other compounds. Benzoyl-1,4-dipyrrolidinone has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
10481-86-4 |
|---|---|
Nom du produit |
Benzoyl-1,4-dipyrrolidinone |
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
1-[4-(2-oxopyrrolidine-1-carbonyl)benzoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H16N2O4/c19-13-3-1-9-17(13)15(21)11-5-7-12(8-6-11)16(22)18-10-2-4-14(18)20/h5-8H,1-4,9-10H2 |
Clé InChI |
GGAVJLYKYINLJT-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3=O |
SMILES canonique |
C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3=O |
Autres numéros CAS |
10481-86-4 |
Synonymes |
benzoyl-1,4-dipyrrolidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



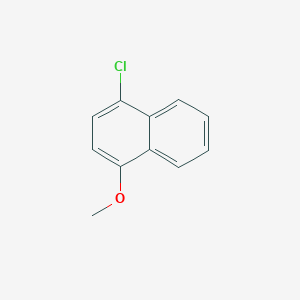
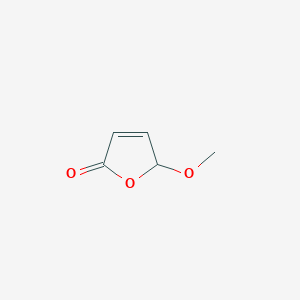
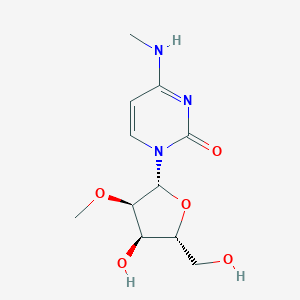
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
